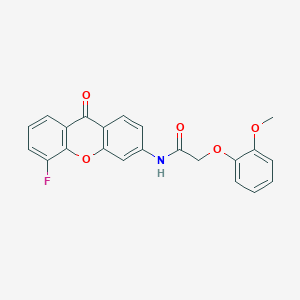

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives is described using amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate . Similarly, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide involves the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . These methods highlight the importance of selecting appropriate starting materials and catalysts to achieve the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives are typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide was characterized by IR, MS, and 1H NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are influenced by factors such as reaction temperature, time, and mole ratio of reactants. For instance, the optimized conditions for the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide were determined to be a reaction temperature of 40°C and a reaction time of 5 hours . Understanding these parameters is essential for improving the yield and efficiency of the synthesis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their potential application as therapeutic agents. While the provided papers do not directly discuss these properties, they are generally determined through experimental measurements and can influence the compound's behavior in biological systems.

Scientific Research Applications

Peripheral Benzodiazepine Receptor (PBR) Imaging

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide has been evaluated as a potent ligand for peripheral benzodiazepine receptors (PBR). Studies have synthesized and assessed radioligands such as [18F]FMDAA1106 and [18F]FEDAA1106, which are derivatives of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide, for their ability to bind selectively to PBR. These radioligands have shown high radioactivity in regions with the highest PBR density in the brain, indicating their potential for in vivo imaging of PBR distribution, which could be beneficial in diagnosing and monitoring neurodegenerative diseases (Zhang et al., 2003).

Vascular Inflammation Monitoring

Another significant application of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide derivatives is in the noninvasive monitoring of vascular inflammation. Studies have shown that compounds like FEDAA1106 can selectively bind to TSPO-18kDa, which is expressed by activated macrophages in atherosclerotic plaques. This selective binding property has been utilized in positron emission tomographic (PET) imaging to detect vascular inflammation more specifically than with traditional markers like FDG, offering a promising tool for cardiovascular disease research and management (Cuhlmann et al., 2014).

Insights into Neurodegenerative and Psychiatric Disorders

The ability of N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide derivatives to bind to peripheral benzodiazepine receptors has also been explored to gain insights into the pathophysiology of various neurodegenerative and psychiatric disorders. Increased density of PBR in the brain has been reported in conditions such as Alzheimer's disease, making these compounds valuable tools for studying disease mechanisms and potentially for the development of new therapeutic strategies (Fujimura et al., 2006).

properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO5/c1-27-17-7-2-3-8-18(17)28-12-20(25)24-13-9-10-14-19(11-13)29-22-15(21(14)26)5-4-6-16(22)23/h2-11H,12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVHVVMIVRDYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)